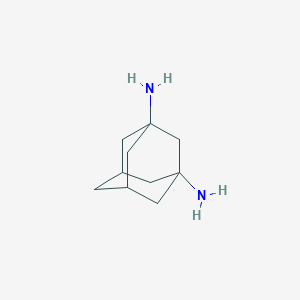

Adamantane-1,3-diamine

Description

Properties

IUPAC Name |

adamantane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLJMFFBEKONJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276893 | |

| Record name | Adamantane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10303-95-4 | |

| Record name | 1,3-Diaminoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10303-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diaminoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Adamantane-1,3-diamine (CAS: 10303-95-4): A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

Introduction

Adamantane-1,3-diamine is a symmetrically substituted polycyclic diamine built upon the exceptionally rigid and thermally stable tricyclo[3.3.1.13,7]decane core. Its CAS Registry Number is 10303-95-4.[1][2] The unique structural and physicochemical properties imparted by the adamantane cage—namely its three-dimensional structure, high lipophilicity, and predictable conformational rigidity—make this diamine a highly valued building block in both medicinal chemistry and advanced materials science.[3][4] The presence of two primary amine groups at the tertiary bridgehead positions (1 and 3) provides versatile handles for chemical modification, allowing for its incorporation into a vast array of more complex molecular architectures.[2]

In the pharmaceutical realm, the adamantane moiety is a well-established pharmacophore known to enhance the metabolic stability and modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[4] this compound serves as a pivotal intermediate for synthesizing novel therapeutics, including antiviral, anticancer, and antibacterial agents.[3][5] In materials science, its rigid and bulky structure is exploited to create high-performance polymers with intrinsic microporosity, leading to advanced membranes for applications such as organic solvent nanofiltration.[3] Furthermore, it serves as a bifunctional linker for the construction of robust Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).[4]

This guide provides an in-depth exploration of this compound, covering its physicochemical properties, synthesis, chemical reactivity, and core applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Physicochemical Properties and Identification

This compound is a white to off-white crystalline solid at room temperature. Its rigid, diamondoid structure dictates its physical properties, leading to a relatively high boiling point and flash point for its molecular weight. The hydrochloride salt exhibits solubility in water, a common feature for amine salts.[3]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 10303-95-4 | [1][2] |

| Molecular Formula | C₁₀H₁₈N₂ | [2] |

| Molecular Weight | 166.26 g/mol | [2] |

| Synonyms | 1,3-Diaminoadamantane | |

| Appearance | White to almost white powder/lump | |

| Boiling Point | ~249 °C | [2] |

| Density | ~1.153 g/cm³ | [2] |

| Flash Point | ~122 °C | [2] |

| pKa | 10.73 ± 0.40 (Predicted) | |

| InChI Key | FOLJMFFBEKONJP-UHFFFAOYSA-N | [3] |

Spectral Data Characterization

While a dedicated public spectrum was not located in the search, the spectral characteristics can be reliably predicted based on the known behavior of adamantane derivatives.[3]

-

¹H NMR: The proton NMR spectrum is expected to be complex due to multiple overlapping signals from the adamantane cage protons. The high symmetry of the 1,3-disubstituted cage would simplify the spectrum compared to a monosubstituted derivative. Broad signals corresponding to the amine (-NH₂) protons would also be present.

-

¹³C NMR: The carbon skeleton's symmetry results in a simplified ¹³C NMR spectrum. One would expect distinct signals for the bridgehead carbons bearing the amine groups (C1, C3), other bridgehead carbons (C5, C7), and the various methylene bridge carbons (C2, C4, C6, C8, C9, C10). The chemical shifts are influenced by the inductive effects of the nitrogen atoms.[3]

-

IR Spectroscopy: The infrared spectrum would be dominated by the characteristic C-H stretching and bending vibrations of the adamantane cage below 3000 cm⁻¹. Key diagnostic peaks would include the N-H stretching vibrations of the primary amine groups, typically appearing as a doublet in the 3300-3500 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) should show a distinct molecular ion (M⁺) peak at m/z = 166. Subsequent fragmentation would involve the loss of amino groups and cleavage of the adamantane cage, a pattern characteristic of such polycyclic systems.

Synthesis of this compound

Several synthetic routes to this compound have been reported, varying significantly in yield, safety, and scalability. The most practical and high-yielding approach involves the bromination of adamantane followed by amination.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield (%) | Advantages | Disadvantages | Source(s) |

| Bromination-Amination | ~51% | High yield per step, mild conditions, scalable | Requires handling of toxic liquid bromine | [2][3] |

| Nitration-Reduction | <50% | Avoids halogenated intermediates | Low yield, harsh corrosive reagents, high pressure | [3][6] |

| Azide Reduction | ~55-60% | Avoids strong acids | Uses hazardous and potentially explosive azide intermediates | [3][7] |

| Carboxylic Acid Derivatization | ~40-45% | Utilizes stable precursors | Multi-step process, low scalability, purification challenges | [3][6] |

Recommended Synthesis: The Bromination-Amination Route

This two-step method is the most widely reported and efficient pathway for producing this compound on a laboratory and industrial scale.[2][3]

Caption: High-yield synthesis of this compound.

Protocol: Step 1 - Synthesis of 1,3-Dibromoadamantane

Causality: This step utilizes electrophilic substitution on the tertiary C-H bonds of the adamantane core. The bridgehead positions are the most reactive, and the use of a Lewis acid catalyst like iron promotes the formation of the dibrominated product.

-

To a solution of adamantane in a suitable solvent like dichloromethane, add iron powder as a catalyst.

-

Slowly add liquid bromine to the reaction mixture at room temperature, maintaining good stirring. The reaction is typically run for 24 hours.[3]

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to remove excess bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. Recrystallize the crude product from methanol to yield pure 1,3-dibromoadamantane as white crystals (typical yield: ~72%).[3] The melting point should be 112–113°C.[3]

Protocol: Step 2 - Synthesis of this compound

Causality: This is a nucleophilic substitution reaction. Trifluoroacetic acid (TFA) plays a crucial role by facilitating the cleavage of the C-Br bonds to generate stable tertiary carbocation intermediates.[2] Urea then acts as the amine source, attacking the carbocations in an Sₙ1-type mechanism.

-

In a flask equipped with a reflux condenser, combine 1,3-dibromoadamantane, urea, and a high-boiling solvent such as diphenyl ether.[2]

-

Add trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds readily without TFA's presence, highlighting its mechanistic importance.[2]

-

Heat the mixture to 180°C with stirring for approximately 1.5 hours.[3]

-

After cooling, dissolve the product by acidifying the mixture with hydrochloric acid.

-

Filter to remove any insoluble impurities. Basify the filtrate with a strong base like sodium hydroxide to deprotonate the diamine.

-

Extract the free base into an organic solvent (e.g., chloroform or ether).

-

Purify the final product by vacuum distillation to obtain this compound (typical yield: ~71%).[2]

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its two primary amine groups. These groups undergo typical amine reactions, including nucleophilic substitution, acylation, and Schiff base formation.[1] The adamantane cage itself is largely inert under these conditions, acting as a rigid scaffold that dictates the spatial orientation of the reacting functional groups.[8]

Caption: Key reactivity pathways of this compound.

The rigid, bulky nature of the adamantane core can introduce steric hindrance, which may influence reaction rates compared to linear diamines. However, this same rigidity is advantageous for creating well-defined molecular architectures, preventing unwanted conformational flexibility and simplifying product isolation.[8]

Core Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The adamantane cage is a "privileged scaffold" in drug design. Its high lipophilicity enhances membrane permeability and can improve oral bioavailability, while its metabolic stability slows degradation.[3]

-

As a Pharmacophore: this compound and its derivatives have been investigated for a range of biological activities. The mechanism often involves the rigid cage fitting into specific enzyme active sites or receptor binding pockets.[3]

-

Antiviral Activity: Adamantane derivatives are known to inhibit viral replication, most famously by blocking the M2 ion channel of the influenza A virus.[3]

-

Anticancer Properties: Derivatives have shown cytotoxic effects on cancer cells, with some research pointing to interactions with sigma-2 receptors.[3]

-

Antibacterial Activity: Synthesized derivatives, such as thiazolidin-4-ones, have demonstrated broad-spectrum antibacterial activity in vitro.[3]

-

Caption: this compound as a rigid 3D scaffold in drug design.

Advanced Polymer and Materials Science

The defined geometry and rigidity of this compound make it an exceptional monomer for creating polymers with unique properties.[3]

-

High-Performance Polymers: When used in interfacial polymerization with acyl chlorides, the twisted, non-packable structure of the adamantane unit creates a polymer layer with high free volume.[3] This is a key principle behind Polymers of Intrinsic Microporosity (PIMs).

-

Nanofiltration Membranes: These PIM-like polymers are used to fabricate high-performance organic solvent nanofiltration (OSN) membranes. The resulting membranes exhibit significantly enhanced solvent permeance while maintaining excellent solute rejection.[3]

-

Thermal Stability: Incorporation of the adamantane cage into polymer backbones, such as in polyimides, dramatically increases the material's thermal stability and mechanical strength.[3]

Workflow: Synthesis of an Adamantane-Based Polyamide

Caption: Interfacial polymerization using this compound.

Safety, Handling, and Storage

This compound is a corrosive substance that requires careful handling.

-

Hazards: It is classified as causing severe skin burns and eye damage (H314). Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid all personal contact. Do not breathe dust. After handling, wash hands thoroughly. Contaminated clothing should be removed immediately and laundered before reuse.

-

Storage: Store in a cool, dry, and dark place, preferably below 15°C. The compound is moisture-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Conclusion

This compound is more than a simple diamine; it is a sophisticated molecular tool. Its inherent rigidity, lipophilicity, and predictable three-dimensional geometry provide chemists with a powerful scaffold for innovation. From enhancing the pharmacokinetic properties of next-generation pharmaceuticals to engineering robust, high-performance polymers, the applications of this compound are both significant and expanding. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory and beyond. As research continues to push the boundaries of molecular design, this compound is poised to remain a key building block in the development of novel chemical entities and advanced materials.

References

Please note that URLs are subject to change and were last verified in early 2026.

- Benchchem. (n.d.). This compound|High-Purity RUO|CAS 10303-95-4.

- Pharmaffiliates. (n.d.). Understanding the Chemical Properties of this compound for Synthesis.

- TCI EUROPE N.V. (n.d.). This compound 10303-95-4.

- TCI Chemicals. (n.d.). This compound 10303-95-4.

- ChemicalBook. (2025). 1,3-Adamantanediamine | 10303-95-4.

- Sigma-Aldrich. (n.d.). This compound 2HCL | 26562-81-2.

- Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 23(12), 5367-5369.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Reactivity of Amino Groups in 1,3-Bis(4-aminophenyl)adamantane.

- Apollo Scientific. (n.d.). This compound dihydrochloride Safety Data Sheet.

- Pharmaffiliates. (n.d.). Optimizing Your Chemical Synthesis with this compound.

- Google Patents. (n.d.). CN102093228B - Method for synthesizing 1, 3-adamantane diamine.

- Pharmaffiliates. (n.d.). The Role of this compound in Advanced Organic Synthesis.

- Davis, M. C., & Nissan, D. A. (2007). Preparation of Diamines of Adamantane and Diamantane from the Diazides.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

INVISTA. (2013). SAFETY DATA SHEET | Dytek. Retrieved from [Link]

- Georgiev, G., Zheleva, D., & Gadjalova, A. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 981-996.

-

ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved from [Link]

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. kbfi.ee [kbfi.ee]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Amantadine(768-94-5) 13C NMR spectrum [chemicalbook.com]

- 7. Adamantane, 1,3-dimethyl- [webbook.nist.gov]

- 8. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of Adamantane-1,3-diamine

An In-depth Technical Guide to the Physicochemical Properties of Adamantane-1,3-diamine

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a unique aliphatic diamine characterized by a rigid, three-dimensional cage-like structure. This structural feature imparts a distinct set of physicochemical properties, including high thermal stability, defined stereochemistry, and significant lipophilicity, making it a valuable building block in medicinal chemistry and materials science. Its applications range from serving as a key intermediate for Active Pharmaceutical Ingredients (APIs) to a monomer for high-performance polymers like polyimides and a linker for metal-organic frameworks (MOFs).[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offers detailed, field-proven protocols for their experimental determination, and discusses the implications of these properties for research and development.

Introduction to this compound

This compound, also known as 1,3-diaminoadamantane, is a disubstituted derivative of adamantane, a perfectly symmetrical and strain-free tricyclic hydrocarbon.[3][4] The molecule's defining feature is its diamondoid cage, which consists of three fused cyclohexane rings in the chair conformation. Two primary amine groups are positioned at the tertiary bridgehead carbons (positions 1 and 3), providing reactive sites for chemical modification.[4]

This rigid scaffold prevents conformational flexibility, offering a predictable and spatially defined orientation for the amine groups.[5] In drug development, the adamantane moiety is often incorporated into APIs to enhance lipophilicity, improve metabolic stability, and modulate binding affinity with biological targets.[6] For material scientists, it serves as a robust and thermally stable building block for creating advanced polymers and porous frameworks.[6]

Caption: 2D representation of this compound.

Core Physicochemical Properties

The utility of this compound is directly linked to its fundamental physicochemical properties. These values are critical for designing synthetic routes, developing formulations, and predicting the behavior of resulting materials or drug candidates.

| Property | Value | Source(s) |

| CAS Number | 10303-95-4 | [4] |

| Molecular Formula | C₁₀H₁₈N₂ | [4] |

| Molecular Weight | 166.26 g/mol | [4] |

| Physical Form | White to almost white powder/crystal | [4] |

| Boiling Point | ~249 °C (at atmospheric pressure) | [4] |

| Density | ~1.153 g/cm³ | [4] |

| Flash Point | 122 °C | [4] |

| Predicted pKa | 10.73 ± 0.40 | [4] |

| Melting Point | Not definitively reported (>200 °C) | [7] |

Solubility Profile and Determination

The solubility of a compound is a critical parameter in drug development, affecting everything from reaction kinetics during synthesis to bioavailability in formulations. Due to its nonpolar hydrocarbon cage, this compound is practically insoluble in water but exhibits solubility in various organic solvents.[3][8] Quantitative solubility data is not widely published, underscoring the need for experimental determination for specific applications.

Qualitative Solubility:

-

Water: Practically insoluble.[3]

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to be soluble.[8]

-

Polar Aprotic Solvents (e.g., DMSO, THF): Likely soluble.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): May be sparingly soluble.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility at a given temperature. For a basic compound like this compound, using a precise analytical method like HPLC for quantification is crucial for accuracy.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucial Step: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This prevents inflation of the measured concentration.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or Mass Spec).

-

Calculation: Determine the concentration against a standard calibration curve and report the solubility in units such as mg/mL or mM.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and pKa Analysis

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate and reliable method for determining pKa values. It works by monitoring the change in pH of a solution as a titrant of known concentration is added. For a base like this compound, titrating with a strong acid (like HCl) allows for the direct observation of the buffering regions and equivalence points. The pKa corresponds to the pH at which half of the amine groups are protonated.

Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH readings.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol may be used if aqueous solubility is too low, but this will yield an apparent pKa (pKa') specific to that solvent mixture.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce the calibrated pH electrode and a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) to prevent dissolution of atmospheric CO₂.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) using a precision burette or automatic titrator. Add the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the midpoint of the buffer region (the pH at half the volume of the equivalence point). For a diamine, two pKa values may be observed. The first and second derivatives of the titration curve can be used to accurately locate the equivalence points.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the identity and purity of this compound.[6] The molecule's high symmetry influences its spectral characteristics.

¹H and ¹³C NMR Data: The following chemical shifts have been reported for this compound in benzene-d₆.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 1.23 (s, 2H) | H-2 |

| 1.32 (m, 10H) | H-4, H-5, H-6, H-7, H-8, H-9, H-10 | |

| 1.44 (s, 4H) | NH₂ | |

| 1.95 (m, 2H) | H-5, H-7 (bridgehead CH) | |

| ¹³C NMR | 31.0 | C-5, C-7 |

| 35.38 | C-6 | |

| 45.3 | C-4, C-8, C-9, C-10 | |

| 49.22 | C-1, C-3 (amine-bearing carbons) | |

| 54.7 | C-2 |

Note: Assignments are based on the publication and standard adamantane numbering.

Chemical Reactivity and Stability

The chemistry of this compound is dominated by its two primary amine groups. These groups are excellent nucleophiles and readily participate in reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[4]

The rigid adamantane cage provides steric bulk that can influence reaction kinetics and selectivity. Furthermore, the adamantane core is exceptionally stable, imparting high thermal stability to polymers and other materials derived from it.[6] Studies on related compounds like 1,3-dimethyladamantane have demonstrated excellent thermal stability, with decomposition occurring only at very high temperatures (e.g., >400 °C).[1]

Safety and Handling

This compound is classified as a corrosive substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Do not breathe dust or mists.

-

Wash skin thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place under an inert atmosphere, as it may be moisture-sensitive.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a strategic chemical building block whose value is derived directly from its unique physicochemical properties. Its rigid, lipophilic cage combined with two reactive amine functionalities provides a powerful tool for designing molecules with enhanced thermal stability, metabolic resistance, and defined three-dimensional structures. While some quantitative data like melting point and experimental pKa require determination for specific applications, the protocols provided herein offer a robust framework for obtaining this critical information. A thorough understanding of its properties is essential for any researcher aiming to leverage this versatile compound in pharmaceutical discovery or advanced materials synthesis.

References

-

ResearchGate. (2018). Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3-Dimethyladamantane | Solubility of Things. Retrieved from [Link]

-

Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 23(12), 5367-5369. Retrieved from [Link]

- Google Patents. (n.d.). CN102093228B - Method for synthesizing 1, 3-adamantane diamine.

-

Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[4]uril - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Lippert, T., et al. (1993). 13C NMR spectra of adamantane derivatives. Magnetic Resonance in Chemistry, 31(11), 1084-1086. Retrieved from [Link]

-

SciELO. (2014). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Chemical Properties of this compound for Synthesis. Retrieved from [Link]

-

ACS Publications. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved from [Link]

-

PubChem. (n.d.). Adamantane. Retrieved from [Link]

Sources

- 1. kbfi.ee [kbfi.ee]

- 2. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. nmrprobe.org [nmrprobe.org]

- 10. asianpubs.org [asianpubs.org]

Adamantane-1,3-diamine molecular structure and symmetry

An In-depth Technical Guide to the Molecular Structure and Symmetry of Adamantane-1,3-diamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key derivative of the diamondoid family, presents a unique combination of structural rigidity, defined stereochemistry, and versatile chemical functionality. Its three-dimensional, cage-like structure serves as a valuable scaffold in medicinal chemistry and a robust building block in materials science. This guide provides a comprehensive technical exploration of the molecular architecture and symmetry of this compound. We will delve into the intricacies of its structure, analyze its symmetry based on group theory, detail the primary experimental and computational methodologies for its characterization, and discuss the implications of these properties for its application. This document is intended to serve as an authoritative resource for professionals leveraging this compound in advanced research and development.

The Adamantane Scaffold: A Foundation of Rigidity and Lipophilicity

The parent adamantane (C₁₀H₁₆) is the smallest unit of the diamond lattice, a tricyclic alkane renowned for its exceptional stability and rigidity.[1] This unique cage structure is frequently incorporated into drug molecules to enhance properties such as lipophilicity, metabolic stability, and bioavailability.[2][3][4] The derivatization of the adamantane core, particularly with reactive functional groups like amines, unlocks a vast chemical space for creating novel therapeutics, high-performance polymers, and functional materials.[2][5][6]

This compound (C₁₀H₁₈N₂) is a difunctional derivative where two primary amine groups are positioned at two of the four equivalent bridgehead (tertiary) carbon atoms.[7] This specific substitution pattern imparts a distinct geometry and reactivity profile, making it a crucial intermediate for synthesizing complex molecular architectures.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by the adamantane cage with amino groups at the C1 and C3 positions. The adamantane framework itself is composed of four fused cyclohexane rings in the chair conformation.[1]

Key Structural Features:

-

Molecular Formula: C₁₀H₁₈N₂

-

Molecular Weight: Approximately 166.27 g/mol .[7]

-

Core Structure: A saturated tricyclic hydrocarbon cage.[7]

-

Functional Groups: Two primary amine (-NH₂) groups located at bridgehead carbons, which are primed for nucleophilic reactions.[7]

-

Bonding: The internal C-C bond lengths are approximately 1.54 Å, nearly identical to those in diamond, reflecting the strain-free and stable nature of the cage.[1] The C-N bond lengths and the overall geometry are influenced by standard sp³ hybridization.

The rigid, pre-organized structure of the diamine minimizes conformational ambiguity, a highly desirable trait in drug design for ensuring precise interactions with biological targets and in materials science for creating predictable framework structures.[4][6]

A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂ | [7][8] |

| Molecular Weight | 166.27 g/mol | [7] |

| Physical State | Solid at 20 °C | |

| Density | ~1.153 g/cm³ | [7] |

| Boiling Point | ~249 °C | [7] |

| Flash Point | 122 °C | [7] |

| CAS Number | 10303-95-4 |[2][7] |

Below is a 2D representation of the this compound structure.

Caption: 2D projection of this compound structure.

Symmetry Analysis: From Td to C₂ᵥ

Understanding molecular symmetry is fundamental to predicting spectroscopic properties, chirality, and crystal packing.

-

Parent Adamantane: The unsubstituted adamantane molecule possesses a high degree of symmetry and belongs to the tetrahedral (Td) point group.[1][9][10] This group includes multiple C₂, C₃, and S₄ rotation axes, as well as several dihedral mirror planes (σd).

-

This compound: The introduction of two amino groups at the 1 and 3 bridgehead positions reduces this high symmetry. The resulting molecule belongs to the C₂ᵥ point group .

The symmetry elements of this compound are:

-

E: The identity element, which leaves the molecule unchanged.

-

C₂: A single two-fold axis of rotation that passes through the midpoint of the C1-C3 axis and the midpoint of the C2-C8 axis.

-

σᵥ (xz): A vertical mirror plane that contains the C₂ axis and bisects the adamantane cage, passing through carbons C1, C3, C5, and C9.

-

σᵥ' (yz): A second vertical mirror plane, also containing the C₂ axis, which is perpendicular to the first and passes through carbons C2, C8, C4, and C10.

The reduction in symmetry from Td to C₂ᵥ has significant chemical consequences. For instance, while adamantane itself is achiral, further substitution can lead to chiral derivatives. This defined C₂ᵥ symmetry also dictates the number of unique signals observed in NMR spectroscopy and the allowed transitions in vibrational spectroscopy.

Caption: Key symmetry elements (C₂ axis) of this compound.

Methodologies for Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and properties of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most definitive determination of the three-dimensional molecular structure in the solid state, yielding precise bond lengths, bond angles, and conformational details.[11][12]

Self-Validating Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Causality: High-quality single crystals are paramount for obtaining high-resolution diffraction data.

-

Step 1: Dissolve purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone).

-

Step 2: Employ a slow evaporation or solvent/anti-solvent diffusion technique at a constant temperature. Allow several days for crystals to form.

-

Step 3: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.

-

-

Data Collection:

-

Causality: Data must be collected over a wide range of diffraction angles to ensure a complete and high-resolution dataset.

-

Step 1: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation, λ = 0.71073 Å).[12]

-

Step 2: Cool the crystal under a stream of nitrogen gas (e.g., 160 K) to minimize thermal vibrations and improve data quality.[11]

-

Step 3: Perform a series of φ and ω scans to collect diffraction data across the entire Ewald sphere.

-

-

Structure Solution and Refinement:

-

Causality: The collected diffraction intensities are used to solve the phase problem and refine a molecular model that best fits the experimental data.

-

Step 1: Process the raw data, including integration of reflection intensities and absorption correction (e.g., using SADABS).[12]

-

Step 2: Solve the structure using direct methods (e.g., with SHELXTL software) to obtain an initial electron density map and atomic positions.[12]

-

Step 3: Refine the structural model using full-matrix least-squares on F² to optimize atomic coordinates, and thermal parameters, and locate hydrogen atoms.

-

Step 4: The final refined structure validates the adamantane cage integrity, the C₂ᵥ symmetry, and reveals intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming molecular structure in solution.[13] The C₂ᵥ symmetry of this compound simplifies its ¹H and ¹³C NMR spectra by rendering certain sets of protons and carbons chemically equivalent.

Predicted NMR Spectra: Based on C₂ᵥ symmetry, the molecule should exhibit 6 unique carbon signals and 6 unique proton signals (excluding N-H protons, which may exchange or be broad).

Table 2: Predicted ¹³C and ¹H NMR Signals for this compound

| Carbon Position(s) | Predicted ¹³C Shift (ppm) | Proton Position(s) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1, C3 (bridgehead, with -NH₂) | 45-55 | H on C2 | 1.90-2.10 |

| C2 (methylene) | 40-50 | H on C4, C10 | 1.70-1.90 |

| C8 (bridgehead) | 28-35 | H on C5, C7 | 1.70-1.90 |

| C4, C10 (methylene) | 35-45 | H on C6, C9 | 1.60-1.80 |

| C5, C7 (bridgehead) | 28-35 | H on C8 | 1.50-1.70 |

| C6, C9 (methylene) | 35-45 | H on -NH₂ | Variable, broad |

Note: Shifts are estimates based on data for adamantane and its derivatives and can vary with solvent.[13][14][15]

Trustworthy Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Step 1: Accurately weigh 5-10 mg of the this compound sample.

-

Step 2: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13]

-

Step 3: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Step 1: Place the sample in the NMR spectrometer.

-

Step 2: Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

-

Step 3: Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be needed due to the lower natural abundance of ¹³C.

-

Step 4 (Optional): Perform advanced 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively, providing an indisputable assignment of all signals.

-

-

Data Analysis:

-

Step 1: Process the spectra (Fourier transform, phase correction, baseline correction).

-

Step 2: Calibrate the chemical shift scale using the TMS signal.

-

Step 3: Integrate the ¹H signals to determine proton ratios.

-

Step 4: Compare the number of signals, chemical shifts, and integration values with the predicted spectrum to validate the C₂ᵥ symmetric structure.

-

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and corroborative tool. It allows for the theoretical validation of experimental findings and provides insights into electronic properties.[9][16]

Workflow for DFT-Based Structural Analysis

Caption: A typical workflow for DFT analysis of molecular structure.

-

Model Building: An initial 3D structure of this compound is constructed.

-

Geometry Optimization: A DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d)) is used to find the minimum energy conformation of the molecule.[9] This process yields optimized bond lengths and angles.

-

Symmetry Confirmation: The point group of the optimized structure is determined computationally to confirm it belongs to the C₂ᵥ group.

-

Property Prediction:

-

Vibrational Frequencies: A frequency calculation is performed to predict the IR spectrum and confirm the structure is a true energy minimum (no imaginary frequencies).

-

NMR Chemical Shifts: NMR shielding tensors are calculated and converted to chemical shifts, which can be directly compared with experimental data for validation.[16]

-

This self-validating system, where experimental results from X-ray and NMR are corroborated by theoretical predictions from DFT, provides the highest level of confidence in structural assignment.

Conclusion: A Versatile and Well-Defined Molecular Building Block

This compound is a molecule of significant interest, characterized by a rigid diamondoid core and two strategically placed amine functionalities. Its structure is rigorously defined by C₂ᵥ symmetry, a feature that governs its spectroscopic signature and chemical behavior. The combination of X-ray crystallography, NMR spectroscopy, and computational modeling provides a robust, self-validating framework for its complete structural characterization. The precise and predictable three-dimensional architecture of this compound solidifies its role as an invaluable scaffold for the rational design of new pharmaceuticals and advanced functional materials.

References

- Vertex AI Search. (n.d.). Understanding the Chemical Properties of this compound for Synthesis.

- Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry.

- MDPI. (n.d.). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides.

- Vertex AI Search. (n.d.). The Role of this compound in Advanced Organic Synthesis.

- Asian Journal of Chemistry. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane.

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

- TCI Chemicals. (n.d.). This compound 10303-95-4.

- ResearchGate. (n.d.). Synthesis and Characterization of 1,3-Diaminoadamantane | Request PDF.

- PMC - NIH. (n.d.). Tuning the Energy Levels of Adamantane by Boron Substitution.

- NIH. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.

- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3, 783-790.

- Benchchem. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.

- Pharmacia. (2023). Adamantane-containing drug delivery systems.

- ResearchGate. (n.d.). Computational study of adamantanes using floating basis functions | Request PDF.

- ResearchGate. (n.d.). Computational Exploration of Nitrogen Rich Adamantane Based Derivatives as Explosive Materials | Request PDF.

-

Journal of the Chemical Society D. (n.d.). X-Ray crystal and molecular structure of adamantylideneadamantane. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of Diamines of Adamantane and Diamantane from the Diazides. Retrieved January 7, 2026, from [Link]

- PMC - NIH. (2022). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety.

- Google Patents. (n.d.). CN102093228B - Method for synthesizing 1, 3-adamantane diamine.

-

Wikipedia. (n.d.). Adamantane. Retrieved January 7, 2026, from [Link]

- Benchchem. (n.d.). This compound|High-Purity RUO|CAS 10303-95-4.

-

ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

- PMC - NIH. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.

-

ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved January 7, 2026, from [Link]

-

Chemical Reviews. (n.d.). Adamantane: Consequences of the Diamondoid Structure. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of diamine. | Download Scientific Diagram. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (n.d.). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. Retrieved January 7, 2026, from [Link]

-

YouTube. (2021). Symmetry operations | Adamantane | Td. Retrieved January 7, 2026, from [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. CN102093228B - Method for synthesizing 1, 3-adamantane diamine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C10H18N2 | CID 213512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. kbfi.ee [kbfi.ee]

- 15. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Discovery of Adamantane-1,3-diamine

Abstract

Adamantane-1,3-diamine, a unique C10-diamondoid cage structure bearing two primary amine functionalities, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its rigid, lipophilic scaffold imparts desirable pharmacokinetic properties in drug candidates and confers exceptional thermal and mechanical stability to polymers. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this compound. We will dissect and compare key synthetic routes, offering detailed, field-proven protocols and mechanistic insights. Furthermore, this document will illuminate the critical role of this diamine as a versatile building block in the development of therapeutics and advanced materials, making it an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Adamantane Cage

First isolated from petroleum in 1933, adamantane is a perfectly symmetrical, strain-free tricyclic hydrocarbon[1]. Its name, derived from the Greek "adamantinos," alludes to its diamond-like structure. The successful laboratory synthesis of adamantane by Vladimir Prelog in 1941 marked a significant milestone in organic chemistry, opening the door to the exploration of polyhedral compounds[2][3]. The adamantane moiety is a highly sought-after scaffold in medicinal chemistry due to its unique combination of properties. Its inherent rigidity provides a fixed orientation for functional groups, while its lipophilicity can enhance drug absorption and metabolic stability[4].

This compound (CAS: 10303-95-4), with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol , is a bifunctional derivative of adamantane that has garnered significant attention[5]. The two primary amine groups at the 1 and 3 bridgehead positions serve as versatile handles for a wide range of chemical transformations, making it a pivotal intermediate in the synthesis of complex molecules[5][6].

Historical Perspective: The Emergence of a Key Intermediate

While Prelog's synthesis of the parent adamantane in 1941 was a landmark achievement, the journey to functionalized derivatives like this compound followed. Early methods for introducing amino groups onto the adamantane core were often harsh and low-yielding. A notable early disclosure of a synthetic method for this compound can be found in a U.S. Patent filed in the early 1960s[7]. This method involved the high-pressure, high-temperature nitration of adamantane to 1,3-dinitroadamantane, followed by catalytic hydrogenation. However, the harsh conditions and low yield (18% for the nitration step) limited its practical application[7].

A significant advancement came with the work of Prelog and others, who disclosed a method involving a Hofmann degradation of adamantane-1,3-dicarboxamide[7]. These early explorations paved the way for the development of more efficient and scalable synthetic routes, which will be discussed in detail in the following sections.

Synthetic Methodologies: A Comparative Analysis

Several synthetic strategies have been developed to access this compound, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as starting material availability, desired scale, and safety considerations.

Route 1: Amination of 1,3-Dibromoadamantane with Urea

This is one of the most widely reported and practical methods for the synthesis of this compound, starting from the readily available 1,3-dibromoadamantane.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The presence of a strong acid, such as trifluoroacetic acid, is crucial. It is believed to facilitate the cleavage of the C-Br bond, leading to the formation of a stable tertiary carbocation at the bridgehead position. Urea then acts as the nucleophile, attacking the carbocation. A subsequent hydrolysis step under basic conditions yields the desired diamine.

Caption: Workflow for the synthesis of this compound from 1,3-dibromoadamantane.

Detailed Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromoadamantane (1.0 eq), urea (5.0 eq), and diphenyl ether as a high-boiling solvent.

-

Add trifluoroacetic acid (catalytic amount) to the mixture.

-

Heat the reaction mixture to 100-180 °C and stir for 15 hours[7][8].

-

After completion of the reaction (monitored by TLC), cool the mixture to 50 °C.

-

Add 3M hydrochloric acid to dissolve the product and stir for 30 minutes.

-

Filter to remove any insoluble impurities.

-

Neutralize the filtrate with a 40% sodium hydroxide solution to precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethylene dichloride, chloroform)[7].

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by vacuum sublimation.

Route 2: From Adamantane-1,3-dicarboxylic Acid via Hofmann Rearrangement

This classical approach utilizes a rearrangement reaction to convert a dicarboxylic acid derivative into the corresponding diamine.

Mechanism: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. In this multi-step synthesis, adamantane-1,3-dicarboxylic acid is first converted to the corresponding diacyl chloride, which is then treated with ammonia to form the diamide. The diamide is then subjected to the Hofmann rearrangement conditions (bromine and a strong base) to yield this compound.

Caption: Synthesis of this compound via Hofmann rearrangement.

Detailed Protocol: [9]

-

Synthesis of Adamantane-1,3-dicarboxylic acid: 1-Adamantane carboxylic acid is oxidized using a mixture of nitric acid and sulfuric acid in the presence of formic acid.

-

Amidation: The resulting 1,3-adamantanedicarboxylic acid is refluxed with thionyl chloride to form the diacyl chloride. The crude diacyl chloride is then reacted with cold aqueous ammonia to produce 1,3-bis(aminoacyl)adamantane.

-

Hofmann Rearrangement: The 1,3-bis(aminoacyl)adamantane is treated with a cold solution of sodium hypobromite (prepared from bromine and sodium hydroxide). The mixture is stirred at 0 °C for 1 hour and then heated to 80 °C for 1 hour.

-

Work-up: After cooling, the reaction mixture is extracted with chloroform. The combined organic layers are dried and concentrated to give the crude product, which is then purified by sublimation.

Other Synthetic Routes

-

Ritter Reaction: This method typically involves the reaction of 1,3-dihydroxyadamantane with a nitrile (e.g., hydrogen cyanide or acetonitrile) in the presence of a strong acid like oleum[7][10]. The intermediate diformamide is then hydrolyzed to the diamine. While this can be a high-yielding reaction, it often involves hazardous reagents.

-

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement can be employed starting from adamantane-1,3-dicarboxylic acid. The dicarboxylic acid is converted to a diacyl azide, which upon heating, rearranges to a diisocyanate. Subsequent hydrolysis yields the diamine.

-

From 1,3-Diazidoadamantane: 1,3-Dibromoadamantane can be converted to 1,3-diazidoadamantane by reaction with an azide source (e.g., sodium azide). The diazide is then reduced to the diamine, typically by catalytic hydrogenation (H2/Pd-C) or using a reducing agent like lithium aluminum hydride.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Amination with Urea | 1,3-Dibromoadamantane | Urea, Trifluoroacetic acid | 70-80% | Readily available starting material, relatively simple procedure. | Requires high temperatures and a high-boiling solvent. |

| Hofmann Rearrangement | 1-Adamantane Carboxylic Acid | Br2, NaOH, SOCl2, NH3 | ~70% (overall) | Utilizes a common rearrangement reaction. | Multi-step synthesis, involves hazardous reagents (Br2, SOCl2). |

| Ritter Reaction | 1,3-Dihydroxyadamantane | Nitrile, Strong Acid (Oleum) | High | Can be high-yielding. | Involves highly toxic and corrosive reagents (HCN, oleum). |

| Via Diazide Intermediate | 1,3-Dibromoadamantane | Sodium Azide, Reducing Agent | Moderate | Milder reduction conditions are possible. | Involves potentially explosive azide intermediates. |

Characterization and Physicochemical Properties

Proper characterization of this compound is essential to ensure its purity and identity for subsequent applications.

-

Appearance: White crystalline solid.

-

Melting Point: 185-190 °C

-

Boiling Point: Approximately 249 °C at atmospheric pressure[5].

-

Density: Around 1.153 g/cm³[5].

-

Solubility: Soluble in many organic solvents.

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methine and methylene protons of the adamantane cage.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the bridgehead carbons attached to the amino groups and the other carbons of the adamantane skeleton[11].

-

IR Spectroscopy: The infrared spectrum displays characteristic N-H stretching vibrations for the primary amine groups.

-

Applications in Drug Discovery and Development

The rigid and lipophilic nature of the adamantane scaffold makes this compound a valuable building block in the design of new therapeutic agents.

Antiviral Agents

Derivatives of adamantane, such as amantadine and rimantadine, were among the first antiviral drugs developed for the treatment of influenza A[12]. The adamantane cage is thought to interact with the M2 ion channel protein of the virus, inhibiting its function and preventing viral replication. While resistance has emerged, the adamantane scaffold continues to be explored for the development of new antiviral compounds.

Neurodegenerative Diseases

The adamantane moiety is a key feature in drugs targeting central nervous system disorders. Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease[13][14]. The adamantane cage contributes to the drug's pharmacokinetic profile and its ability to modulate the activity of the NMDA receptor. The bifunctional nature of this compound allows for the synthesis of novel derivatives with the potential to interact with multiple targets involved in neurodegenerative pathways.

Applications in Materials Science

The unique structural properties of this compound also make it a valuable monomer in the synthesis of high-performance polymers and other advanced materials.

High-Performance Polymers

The incorporation of the rigid adamantane cage into polymer backbones can significantly enhance their thermal stability, glass transition temperature (Tg), and mechanical strength[8]. This compound can be used as a monomer in the synthesis of polyimides, polyamides, and other polymers with applications in aerospace, electronics, and gas separation membranes.

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

As a difunctional linker, this compound can be used to construct porous crystalline materials such as MOFs and COFs[4]. The rigid and well-defined geometry of the diamine helps to create robust frameworks with high surface areas and tunable pore sizes, which are promising for applications in gas storage, catalysis, and separations[8].

Conclusion

This compound has evolved from a laboratory curiosity to a pivotal building block in modern chemistry. Its synthesis, once a formidable challenge, can now be achieved through several reliable and scalable routes. The unique structural and physicochemical properties conferred by the adamantane cage continue to inspire the design of novel drugs and advanced materials. This guide has provided a comprehensive overview of the synthesis, characterization, and applications of this remarkable molecule, intended to serve as a valuable resource for scientists and researchers pushing the boundaries of innovation in their respective fields.

References

- Prelog, V., & Seiwerth, R. (1941). Über die Synthese des Adamantans. Berichte der deutschen chemischen Gesellschaft (A and B Series), 74(10), 1644-1648.

- Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 23(12), 5432-5434.

- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(9), 5203-5205.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of this compound for Synthesis. Retrieved from [Link]

-

Kaur, D. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace. [Link]

- Lian, Z., & Su, W. (2011). Method for synthesizing 1, 3-adamantane diamine. CN102093228B.

-

SynArchive. (n.d.). Synthesis of Adamantane by Vladimir Prelog (1941). Retrieved from [Link]

- US Patent US20130072553A1. (2013). Drugs, derivatives and analogs containing adamantane structures of new indication applications of anti-tumor.

-

American Chemical Society. (2009). Adamantane. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Retrieved from [Link]

- Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (2022). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(4), e202200031.

- Butterworth, R. F. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neuroscience, 17, 1128157.

- Lippmaa, E., Pehk, T., & Belikova, N. A. (1973). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(9), 429-432.

- Georgieva, A., Tancheva, L., & Kalfin, R. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1015-1025.

- Guo, C. X., Malekshah, R. E., Chen, T. Y., Karim, A., & Hsu, S. C. N. (2023). Adamantane‐based drugs and their scaffolds. Chemistry–A European Journal, e202302824.

- Schleyer, P. V. R. (1966). Adamantane. Organic Syntheses, 46, 1.

-

The synthesis of 1,3‐diacetylamino adamantane derivatives 85 from... - ResearchGate. (n.d.). Retrieved from [Link]

- Warda, M., El-Telbani, E. M., & Nawwar, G. A. (2022). Adamantane-based chemotherapeutic drugs and drug candidates. RSC medicinal chemistry, 13(10), 1184-1206.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Wang, X., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development.

-

The Role of this compound in Advanced Organic Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102093228B - Method for synthesizing 1, 3-adamantane diamine - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Free Article [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. kbfi.ee [kbfi.ee]

- 12. US20130072553A1 - Drugs, derivatives and analogs containing adamantane structures of new indication applications of anti-tumor - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Unique Challenge of a Caged Diamine

An In-depth Technical Guide to the Solubility of Adamantane-1,3-diamine in Organic Solvents

This compound (C₁₀H₁₈N₂) is a fascinating molecule that presents a unique combination of structural features: a rigid, bulky, and nonpolar adamantane cage functionalized with two highly polar primary amine groups.[1] This diamine is a critical building block in advanced chemical synthesis, finding applications from pharmaceuticals, where the adamantane moiety can enhance lipophilicity and metabolic stability, to materials science, where it serves as a rigid linker in the construction of Metal-Organic Frameworks (MOFs) and high-performance polymers.[1]

The successful application of this compound in these fields is fundamentally dependent on understanding and controlling its solubility. The choice of solvent dictates reaction kinetics, purification strategies, and the final morphology of materials. However, predicting its solubility is not straightforward. The molecule's dual nature—a large hydrophobic framework appended with hydrophilic, hydrogen-bonding groups—creates a nuanced solubility profile that defies simple classification.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the solubility of this compound. We will explore the underlying physicochemical principles governing its dissolution, present a qualitative solubility profile based on chemical theory and analogous compounds, provide a detailed experimental protocol for determining solubility, and discuss the practical implications for its use in synthesis and material design.

Core Physicochemical Properties

To understand solubility, one must first understand the molecule itself. The properties of this compound provide the causal basis for its behavior in different solvent environments.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₀H₁₈N₂ | [2] |

| Molecular Weight | 166.27 g/mol | |

| Appearance | White to off-white crystalline solid/powder | |

| Structure | A three-dimensional, cage-like hydrocarbon skeleton with two primary amine (-NH₂) groups at the 1 and 3 positions. | |

| Polarity | Amphiphilic. The adamantane core is highly nonpolar and lipophilic, while the two amine groups are polar and capable of acting as hydrogen bond donors and acceptors. | |

| Basicity | As with other aliphatic amines, the lone pair of electrons on the nitrogen atoms makes the molecule basic. It readily reacts with acids to form water-soluble salts (dihydrochloride).[3][4][5] |

The key conflict governing solubility is the opposition between the large, nonpolar surface area of the adamantane cage and the strong, directional intermolecular forces (primarily hydrogen bonding) afforded by the two amine groups.

Principles of Solubility: A Balancing Act

The adage "like dissolves like" is the foundational principle. A solute dissolves best in a solvent that engages in similar types of intermolecular forces. For this compound, this principle is tested by its dual characteristics.

-

Role of the Adamantane Cage: The diamondoid structure is sterically bulky and hydrophobic. This component favors interactions with nonpolar solvents through weak van der Waals forces. It actively disrupts the strong hydrogen-bonding network of highly polar solvents like water, leading to low aqueous solubility.

-

Role of the Amine Groups: The two -NH₂ groups are the primary drivers of interaction with polar solvents. They can donate two hydrogen bonds each and accept a lone pair, allowing for strong interactions with protic solvents (like alcohols) and polar aprotic solvents (like DMF or DMSO).

-

Intramolecular vs. Intermolecular Forces: In its solid, crystalline state, this compound molecules are held together by a combination of hydrogen bonds between the amine groups of adjacent molecules and van der Waals forces between the cages. For dissolution to occur, the energy gained from solvent-solute interactions must be sufficient to overcome the energy of this crystal lattice.

The resulting solubility is a finely tuned balance. A solvent must be able to interact effectively with both the polar amine groups and, to some extent, accommodate the large, nonpolar cage.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be constructed based on its structure, chemical principles, and the documented behavior of analogous compounds such as 1-adamantylamine and other diamine monomers used in polymer synthesis.[6][7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Causality |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Soluble | The aromatic rings of these solvents can engage in favorable pi-stacking and van der Waals interactions with the adamantane cage. While they cannot hydrogen bond with the amine groups, their moderate polarity is sufficient to overcome the crystal lattice energy, especially with heating. Toluene is often a suitable solvent for reactions with adamantane derivatives.[6] |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble | The significant polarity imparted by the two amine groups is too great to be overcome by the weak van der Waals forces offered by these solvents. The energy required to break the intermolecular hydrogen bonds in the solid diamine is not compensated by interactions with the solvent.[7] |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Soluble | This class of solvents represents the best balance. They are highly polar and can act as strong hydrogen bond acceptors for the amine groups. Simultaneously, their organic nature allows them to effectively solvate the nonpolar adamantane cage. This explains their common use in polymerization reactions involving similar diamine monomers.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of intermediate polarity and can effectively solvate the adamantane cage. While not strong hydrogen bond partners, they can interact with the amine groups via dipole-dipole forces, making them effective solvents for dissolution and reaction.[8] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | While these alcohols can form strong hydrogen bonds with the amine groups, the large, hydrophobic adamantane cage disrupts the solvent's own hydrogen-bonding network. The overall energy balance is less favorable than with polar aprotic solvents. Solubility is expected to be moderate at best.[6][7] |

| Water | Insoluble | The large, nonpolar adamantane cage dominates, making the molecule overwhelmingly hydrophobic. The energy cost of creating a cavity in the highly structured water network is too high, leading to insolubility.[6] However, it will dissolve in aqueous acids via the formation of a highly polar ammonium salt.[4][9] |

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a reliable, step-by-step method for determining the thermodynamic solubility of this compound, a crucial step for process optimization and formulation development.

Safety First: this compound is corrosive and causes severe skin burns and eye damage.[10] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]

Methodology: The Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[12] It involves equilibrating an excess of the solid solute with the solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 100 mg) to a series of vials, each containing a known volume (e.g., 2.0 mL) of the test solvent. The solid should be in excess to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly. Place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. For more accurate results, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant from the top of the solution. Be extremely careful not to disturb the solid at the bottom.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as:

-

GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for volatile amines.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Highly sensitive and specific.[12]

-

Quantitative NMR (qNMR): Can be used with an internal standard of known concentration.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

The diagram below illustrates the logical flow of this experimental protocol.

Caption: Key factors influencing the solubility of this compound.

Conclusion

This compound possesses a complex solubility profile dictated by the structural and electronic dichotomy of its hydrophobic cage and polar amine groups. It exhibits preferential solubility in polar aprotic (DMF, DMSO) and halogenated (DCM) solvents, with limited solubility in both highly polar protic solvents and nonpolar aliphatic solvents. This understanding is not merely academic; it is critical for the practical design of synthetic routes, the control of polymerizations, and the development of effective purification and formulation protocols. By leveraging the principles and experimental methods outlined in this guide, researchers can effectively harness the unique properties of this valuable chemical building block.

References

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from a course material PDF, specific public URL not available.

-

EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from a laboratory manual PDF, specific public URL not available.

-

Probing the Solubility of Imine-Based Covalent Adaptable Networks. (2023). ACS Applied Polymer Materials. Retrieved from [Link]

-

Soluble Congeners of Prior Insoluble Shape‐Persistent Imine Cages. (2021). Chemistry – A European Journal. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Adamantylamine. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

Phosphonium Ionic Imine Cage with an Uncommon Tri24Di6 Topology for Selective Capture of Propyne in Propyne/Propylene Separation. (2025). Journal of the American Chemical Society. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

Chemwish. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]

-

Solubility of 1-Adamantanamine Hydrochloride in Six Pure Solvents Between 283.15 K and 333.15 K. (2017). Brazilian Journal of Chemical Engineering. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H18N2 | CID 213512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemhaven.org [chemhaven.org]

- 4. embibe.com [embibe.com]

- 5. This compound 2HCL | 26562-81-2 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. byjus.com [byjus.com]

- 10. This compound | 10303-95-4 | TCI AMERICA [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

A Technical Guide to the Thermal Stability of Adamantane-1,3-diamine

Introduction: The Significance of Adamantane-1,3-diamine in Advanced Applications